3-Ethynyl-2-methylbenzonitrile
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Overview
Description
3-Ethynyl-2-methylbenzonitrile is an organic compound with the molecular formula C10H7N. It is a derivative of benzonitrile, featuring an ethynyl group at the 3-position and a methyl group at the 2-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methylbenzonitrile typically involves the introduction of the ethynyl group to a suitable precursor. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
3-Ethynyl-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methylbenzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The nitrile group can act as an electron-withdrawing group, affecting the electronic properties of the molecule and its interactions with other compounds .
Comparison with Similar Compounds
Similar Compounds
3-Ethynylbenzonitrile: Lacks the methyl group at the 2-position.
2-Methylbenzonitrile: Lacks the ethynyl group at the 3-position.
3-Methylbenzonitrile: Lacks the ethynyl group at the 3-position.
Uniqueness
3-Ethynyl-2-methylbenzonitrile is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
3-ethynyl-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-3-9-5-4-6-10(7-11)8(9)2/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFMVJYBZQNVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C#N)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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